N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
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Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-11-8-15(20-23-11)17(22)18-10-13-9-16(12-6-7-12)21(19-13)14-4-2-3-5-14/h8-9,12,14H,2-7,10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVQRXZZALMTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structure that includes both pyrazole and isoxazole moieties. This article explores its biological activity, focusing on anti-inflammatory effects, kinase inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a molecular formula of and a molecular weight of approximately 344.4 g/mol. Its structure includes cyclopentyl and cyclopropyl groups, which contribute to its biological activity by enhancing binding affinity to various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits notable anti-inflammatory effects:
- Edema Reduction : The compound significantly decreases edema in experimental models, suggesting its potential as an anti-inflammatory agent.
- Leukocyte Migration : It inhibits leukocyte migration, which is crucial in the inflammatory response.
- Cytokine Modulation : The compound downregulates proinflammatory cytokines such as IL-6 and TNF-α, which are key mediators in inflammation.
Kinase Inhibition
This compound has shown promise as a kinase inhibitor:
- Selectivity : It has been tested against various kinases, demonstrating selectivity towards the Akt family, which is involved in cell survival pathways. For instance, it exhibited an IC value of 61 nM against Akt1 .
| Kinase Target | IC (nM) | Comments |
|---|---|---|
| Akt1 | 61 | Selective inhibition observed |
| FAK | 100 | Minimal activity noted |
Case Studies and Research Findings
Several studies have explored the pharmacological profile of similar pyrazole derivatives:
- Inhibition of Cyclooxygenase (COX) : A related class of compounds was evaluated for COX inhibition, with some derivatives showing potent activity against COX-2, a key enzyme in inflammation .
- Anticancer Activity : Other pyrazole derivatives have demonstrated anticancer properties by inhibiting protein kinases essential for tumor growth. The compound's structural features may allow it to interact effectively with these targets .
Potential Applications
Given its biological activities, this compound could be explored for various therapeutic applications:
- Anti-inflammatory Drugs : Its ability to reduce inflammation and modulate cytokine levels positions it as a candidate for developing new anti-inflammatory medications.
- Cancer Therapeutics : The compound's kinase inhibitory activity suggests potential use in cancer treatment, particularly targeting pathways associated with cell proliferation and survival.
Scientific Research Applications
Anti-Cancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide, as kinase inhibitors. These compounds have shown effectiveness against multiple cancer types, including lymphoma and breast cancer.
Case Study: Kinase Inhibition
A study published in 2022 reviewed various pyrazole-based kinase inhibitors, noting that certain derivatives exhibited significant potency against cancer cell lines. For instance, modifications to the pyrazole scaffold improved their efficacy as anticancer agents, with some compounds achieving IC50 values in the low nanomolar range .
Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may reduce inflammation by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory pathways.
Case Study: Inhibition of Proinflammatory Cytokines
In a study focusing on inflammatory responses, this compound demonstrated the ability to suppress NF-kB activation, leading to decreased edema and leukocyte migration in animal models. This suggests its potential utility in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-Cancer | Inhibits various cancer cell lines | |
| Anti-inflammatory | Reduces IL-6 and TNF-α levels | |
| NF-kB Inhibition | Suppresses NF-kB activation |
Q & A
Q. What synthetic methodologies are recommended for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide?
A multi-step synthesis is typically employed:
- Step 1 : Construct the pyrazole core via cyclocondensation of cyclopropane-substituted hydrazines with β-keto esters or via [3+2] cycloaddition using nitrile imines .
- Step 2 : Functionalize the pyrazole at the 3-position with a methyl group via alkylation or cross-coupling reactions.
- Step 3 : Couple the isoxazole-3-carboxamide moiety using EDCI/HOBt-mediated amidation under inert conditions (DMF, room temperature, 12–24 hours) .
- Purification : Use preparative TLC (PE:EA = 8:1) followed by recrystallization from ethanol .
Q. How should researchers characterize the compound’s structural integrity?
- NMR Analysis : Confirm regiochemistry of the pyrazole and cyclopropane substituents using - and -NMR. Key signals include:
- X-ray Crystallography : Resolve ambiguities in stereochemistry using SHELX software (SHELXL for refinement, SHELXS for structure solution) .
- Mass Spectrometry : Validate molecular weight via ESI-MS, ensuring isotopic patterns match theoretical values .
Advanced Research Questions
Q. How can researchers optimize the compound’s synthetic yield while minimizing byproducts?
- Reaction Monitoring : Use TLC (silica gel 60 F254) with UV detection at 254 nm to track intermediates .
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of the pyrazole intermediate .
- Catalyst Screening : Evaluate Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling steps to reduce side reactions .
Q. What strategies are effective for analyzing hydrogen-bonding interactions in its crystal structure?
Q. How should researchers address discrepancies between computational and experimental data (e.g., dipole moments, solubility)?
- Validation Workflow :
- Error Analysis : Use SHELXL’s weighting scheme to quantify crystallographic residuals (R, wR) and identify systematic errors .
Stability and Functional Studies
Q. What protocols are recommended for evaluating the compound’s stability under physiological conditions?
Q. How can researchers investigate its enzyme inhibition potential?
- Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with recombinant enzymes.
- Docking Studies : Employ AutoDock Vina to model interactions with active sites, focusing on the isoxazole-carboxamide moiety’s hydrogen bonding .
Data Interpretation and Contradictions
Q. How should researchers resolve conflicting bioactivity data across assays?
Q. What statistical methods are suitable for analyzing structure-activity relationships (SAR)?
- Multivariate Analysis : Use PCA or PLS regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from SAR models .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
